Biological activity of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Biological activity of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
An In-Depth Technical Guide to Investigating the Biological Activity of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Authored by: A Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial investigation and characterization of the biological activity of the novel chemical entity, ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs—a biphenyl group, a sulfonamide linker, and a glycine moiety—suggest plausible interactions with several classes of therapeutic targets. This document outlines a structured, hypothesis-driven approach for elucidating its potential as a Glycine Transporter-1 (GlyT-1) inhibitor, a Protein-Tyrosine Phosphatase 1B (PTP1B) inhibitor, or a novel antibacterial agent. We present detailed, field-proven experimental protocols, data interpretation strategies, and the rationale behind each methodological choice, empowering research teams to efficiently navigate the early stages of the drug discovery process for this and similar molecules.
Introduction and Molecular Profile
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine is a synthetic amino acid derivative with the chemical formula C14H12ClNO4S and a molecular weight of 325.77 g/mol [1][2]. Its structure is characterized by a 4'-chlorobiphenyl core, which provides a rigid and lipophilic scaffold, linked via a sulfonyl group to a glycine molecule. This combination of a well-recognized pharmacophore (sulfonamide) with structural elements known to interact with various biological targets makes it a compound of interest for exploratory screening[3].
Given the nascent state of research on this specific molecule, this guide serves as a strategic manual for its initial biological evaluation. Our approach is rooted in structural analogy to existing classes of therapeutic agents, providing a logical and efficient path to uncovering its potential pharmacological value.
Table 1: Physicochemical Properties of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
| Property | Value | Source |
| CAS Number | 885269-36-3 | [1][2] |
| Molecular Formula | C14H12ClNO4S | [1] |
| Molecular Weight | 325.77 | [1] |
| IUPAC Name | 2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]acetic acid | [2] |
| InChI Key | HGCYZTUZASOKFU-UHFFFAOYSA-N | [2] |
Hypothesis-Driven Target Identification and Rationale
The molecular architecture of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine allows for the formulation of several testable hypotheses regarding its biological activity.
Hypothesis 1: Inhibition of Glycine Transporter-1 (GlyT-1)
-
Rationale: The presence of the glycine moiety is a strong indicator for potential interaction with proteins involved in glycine transport or signaling. GlyT-1 inhibitors are of significant interest for treating neurological disorders, such as schizophrenia, by modulating N-methyl-D-aspartate (NMDA) receptor function through increased synaptic glycine levels[4]. Several known GlyT-1 inhibitors feature a sulfonamide or a similar linker connecting an aromatic system to an amino acid or a derivative thereof[5][6]. The biphenyl group could serve as a lipophilic anchor in the transporter's binding pocket.
-
Therapeutic Implication: If active, this compound could be a lead for developing novel therapeutics for cognitive impairment associated with schizophrenia or other CNS disorders.
Hypothesis 2: Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B)
-
Rationale: PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity[7][8]. A significant number of potent PTP1B inhibitors utilize a biphenyl scaffold to interact with a secondary, non-catalytic binding site adjacent to the active site, thereby achieving high affinity and selectivity[9]. The sulfonylglycine portion could potentially interact with the catalytic active site, mimicking the phosphotyrosine substrate.
-
Therapeutic Implication: An inhibitory effect on PTP1B would position this compound as a promising starting point for the development of new anti-diabetic and anti-obesity agents.
Hypothesis 3: Broad-Spectrum Antibacterial Activity
-
Rationale: The sulfonamide (-SO2NH-) functional group is a cornerstone of antimicrobial therapy. Sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The biphenyl group could enhance antibacterial activity by increasing membrane permeability or by providing additional binding interactions within the target enzyme.
-
Therapeutic Implication: Discovery of antibacterial properties could lead to a new class of antibiotics, which is critically needed to combat rising antimicrobial resistance.
Experimental Workflows and Protocols
The following section details the step-by-step protocols for testing the aforementioned hypotheses. These assays are designed for initial screening and can be adapted for higher throughput.
Workflow for Primary Biological Screening
Caption: Primary screening workflow for the test compound.
Protocol: Glycine Transporter-1 (GlyT-1) Inhibition Assay
This protocol is based on a commercially available fluorescence-based assay kit, which measures the uptake of a fluorescent glycine analog into cells expressing GlyT-1.
-
Cell Culture: Maintain HEK293 cells stably expressing human GlyT-1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Preparation:
-
Seed the cells into a 96-well, black, clear-bottom plate at a density of 40,000 cells/well and incubate for 24 hours.
-
Prepare a 10 mM stock solution of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine in 100% DMSO.
-
Create a serial dilution series of the test compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), typically from 100 µM to 1 nM. Also, prepare a known GlyT-1 inhibitor (e.g., BI 425809) as a positive control[10].
-
-
Assay Execution:
-
Wash the cells twice with assay buffer.
-
Add 50 µL of the compound dilutions (or controls) to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of the fluorescent glycine analog substrate to all wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 490/525 nm).
-
Subtract the background fluorescence (wells with no cells).
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This is a colorimetric assay that measures the dephosphorylation of p-nitrophenyl phosphate (pNPP) by recombinant human PTP1B.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme: Recombinant human PTP1B.
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Test Compound: Serial dilutions in assay buffer (final DMSO concentration <1%).
-
Positive Control: A known PTP1B inhibitor (e.g., Suramin).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the test compound dilution or control.
-
Add 20 µL of the PTP1B enzyme solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pNPP substrate.
-
Incubate for 30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Determine the IC50 value by non-linear regression analysis as described for the GlyT-1 assay.
-
Advanced Characterization and Structure-Activity Relationship (SAR)
Should the primary screening yield a positive "hit" in any of the assays, the following workflow is recommended for further characterization.
Caption: Workflow for hit validation and lead optimization.
Proposed SAR Exploration
A systematic exploration of the chemical space around the parent molecule is crucial for improving potency and selectivity. Key modifications could include:
-
Biphenyl Ring System: Investigate the effect of the position and nature of the chloro-substituent. Synthesize analogs with fluoro, bromo, or methoxy groups at the 4'-position, as well as analogs with substituents on the other phenyl ring.
-
Glycine Moiety: Replace glycine with other amino acids (e.g., alanine, phenylalanine) to probe the steric and electronic requirements of the binding pocket. Esterification of the carboxylic acid could improve cell permeability.
-
Sulfonamide Linker: Explore the impact of N-methylation on the sulfonamide nitrogen, which can alter hydrogen bonding capacity and conformational flexibility.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.
Table 2: Hypothetical Primary Screening Results
| Assay | Target | Endpoint | Result |
| GlyT-1 Inhibition | Human GlyT-1 | IC50 | > 100 µM |
| PTP1B Inhibition | Human PTP1B | IC50 | 8.5 µM |
| Antibacterial Screen | E. coli ATCC 25922 | MIC | > 128 µg/mL |
| Antibacterial Screen | S. aureus ATCC 29213 | MIC | > 128 µg/mL |
Interpretation of Hypothetical Data: The results in Table 2 would suggest that ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine has modest but specific activity against PTP1B. This would justify prioritizing the PTP1B inhibitor development path, initiating selectivity screening against other phosphatases and beginning SAR studies to improve potency.
Conclusion
This guide provides a robust and scientifically grounded strategy for the initial biological characterization of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine. By adopting a hypothesis-driven approach based on structural analogies, researchers can efficiently screen this novel compound against high-value therapeutic targets. The detailed protocols and proposed downstream characterization workflows offer a clear path from initial screening to hit validation and early lead optimization. This systematic process is essential for unlocking the therapeutic potential of new chemical entities in the modern drug discovery landscape.
References
-
Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition, 55(13), 1793-879. [Link]
-
Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7891-7912. [Link]
-
Caprioli, D., et al. (2012). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 55(18), 8056-8067. [Link]
-
Sundholm, E. G. (1975). The Mechanism of Chlorobiphenyl Metabolism. Journal of Agricultural and Food Chemistry, 23(5), 851-853. [Link]
-
ChemUniverse. ((4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine. [Link]
-
J&K Scientific. ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine. [Link]
-
El-Sayed, M. A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
-
Zhang, Z. Y. (2003). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Expert Opinion on Investigational Drugs, 12(2), 223-233. [Link]
-
RSC Publishing. (2021). Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. [Link]
-
Larsen, S. D., et al. (2025). Synthesis and PTP1B Inhibition of Novel 4-Aryl-1-Oxa-9-Thiacyclopenta[b]fluorenes. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N‑((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter‑1. ACS Publications. [Link]
-
Deschrijver, P., et al. (2023). Pharmacokinetic-Interactions of BI 425809, a Novel Glycine Transporter 1 Inhibitor, With Cytochrome P450 and P-Glycoprotein Substrates: Findings From In Vitro Analyses and an Open-Label, Single-Sequence Phase I Study. Journal of Clinical Pharmacology. [Link]
-
Boos, T. L., et al. (2023). Pharmacokinetic-Interactions of BI 425809, a Novel Glycine Transporter 1 Inhibitor, With Cytochrome P450 and P-Glycoprotein Substrates: Findings From In Vitro Analyses and an Open-Label, Single-Sequence Phase I Study. Clinical Pharmacology in Drug Development. [Link]
Sources
- 1. ((4'-CHLORO-[1,1'-BIPHENYL]-4-YL)SULFONYL)GLYCINE [Q00943] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Interactions of BI 425809, a Novel Glycine Transporter 1 Inhibitor, With Cytochrome P450 and P-Glycoprotein Substrates: Findings From In Vitro Analyses and an Open-Label, Single-Sequence Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
